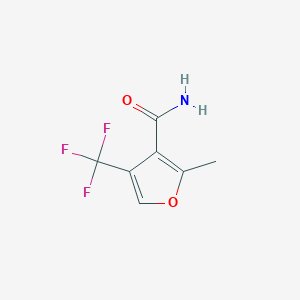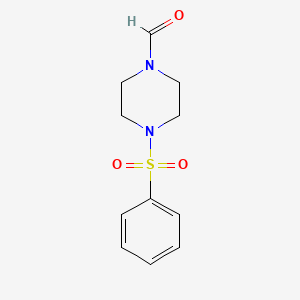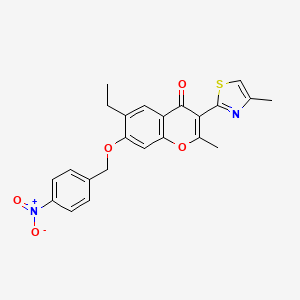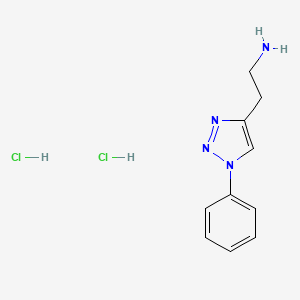
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, also known as TFMA, is a heterocyclic compound with a molecular formula of C8H7F3NO2 . It is a crystalline solid .
Molecular Structure Analysis
The molecular weight of this compound is 193.12 . The InChI code for this compound is 1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12) .Physical And Chemical Properties Analysis
This compound is a crystalline solid . The molecular weight of this compound is 193.12 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Material Science Applications
Antimicrobial Activity and QSAR Studies : Furan-3-carboxamides, including compounds structurally related to 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant in vitro antimicrobial activity against a variety of microorganisms. QSAR (Quantitative Structure-Activity Relationship) investigations have provided insights into the correlation between the physicochemical properties of these compounds and their biological activities (Zanatta et al., 2007).
PET Imaging for Neuroinflammation : Derivatives of furan carboxamides, such as [11C]CPPC, have been developed for PET imaging targeting CSF1R, a marker specific to microglia in the brain. This application is pivotal in studying neuroinflammation and its contribution to neuropsychiatric disorders. The compound's ability to non-invasively image reactive microglia offers a valuable tool for developing and monitoring therapeutics for neuroinflammation-related conditions (Horti et al., 2019).
Sustainable Polymers : Furan-2,5-dicarboxylic acid-based polyamides have been explored as sustainable alternatives to traditional polymers. Research into furanic-aliphatic polyamides, analogous to compounds structurally related to this compound, highlights the potential of these materials in high-performance applications, offering a greener alternative to petroleum-based polymers (Jiang et al., 2015).
Selective Oxidation Catalysis : Research on the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid, a key step in producing sustainable polymers, has demonstrated the efficacy of novel catalysts. This work contributes to the development of environmentally friendly processes for manufacturing biobased polymers and chemicals, showcasing the application of furan derivatives in green chemistry (Jain et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide are currently unknown . This compound is still under investigation and more research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the trifluoromethyl group, which is known to play an important role in pharmaceuticals and agrochemicals .
Cellular Effects
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus , suggesting potential antiviral activity.
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMHNJMBRAJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)
![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)
![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)

![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)

![(2S)-N-{[1-(2-phenylethyl)-1H-imidazol-2-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2894623.png)
![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)